2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide
Description
Chemical Structure and Properties
2-Chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide (CAS: 926243-78-9) is a chloroacetamide derivative featuring a 4,6-dimethoxypyrimidin-2-yl substituent. Its molecular formula is C₉H₁₂ClN₃O₃, with a molecular weight of 261.67 g/mol. The compound is characterized by a pyrimidine ring substituted with methoxy groups at the 4- and 6-positions and an acetamide group at the 2-position, where the chlorine atom is attached to the acetyl moiety. This structural configuration is critical for its role as a precursor in agrochemical synthesis, particularly for sulfonylurea herbicides .
Synthesis and Applications
The compound is synthesized via nucleophilic substitution reactions between 2-chloroacetamide derivatives and 4,6-dimethoxypyrimidin-2-amine. Its primary application lies in the development of herbicides such as pyrazosulfuron-ethyl and bensulfuron-methyl, which inhibit acetolactate synthase (ALS) in weeds . The dimethoxy groups on the pyrimidine ring enhance solubility and binding affinity to ALS, while the chloroacetamide moiety facilitates alkylation reactions during herbicide formulation .
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-14-6-3-7(15-2)12-8(11-6)10-5(13)4-9/h3H,4H2,1-2H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYLYMACWBTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Salifying Reaction: Malononitrile is reacted with a composite solvent to obtain dimethyl propylene diimine dihydrochloride.
Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: Finally, the condensation reaction is carried out under the action of a catalyst to obtain 2-chloro-4,6-dimethoxypyrimidine, which is then further reacted to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methanesulfinate and sodium pyridine-2-sulfinate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Condensation Reactions: Catalysts like palladium on carbon (Pd/C) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Drug Discovery
Research into 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide has focused on its pharmacological properties, including:
- Binding Affinity : Interaction studies have shown that this compound can bind effectively to various biological targets, making it a candidate for therapeutic development.
- Bioavailability : The compound's solubility and absorption characteristics are being evaluated to determine its efficacy as a drug candidate.
- Toxicity Profiles : Toxicological assessments are crucial for understanding the safety of this compound in potential therapeutic applications.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. It has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The compound demonstrated significant inhibitory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Case Study 1: Inhibition of HIV-1 Reverse Transcriptase
A series of studies evaluated the efficacy of related compounds as non-nucleoside reverse transcriptase inhibitors against HIV-1. These compounds were synthesized using methods similar to those employed for this compound and showed promising results in inhibiting viral replication in cell cultures .
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that pyrimidine derivatives exhibited potent anti-inflammatory effects in models such as carrageenan-induced paw edema. The tested compounds showed IC50 values comparable to indomethacin, indicating their potential as effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine-Substituted Acetamides
Key Observations :
- Methoxy vs. Methyl Groups : The dimethoxy substituents in the target compound improve hydrophilicity compared to the hydrophobic methyl groups in its dimethyl analogue (C₈H₁₀ClN₃O). This difference influences their applications, with the dimethoxy variant being preferred in herbicidal formulations due to enhanced bioavailability .
- Sulfanyl Linkers : The sulfanyl-containing analogue (C₁₄H₁₆N₄OS) exhibits distinct hydrogen-bonding capabilities, enabling interactions with biological targets like enzymes or receptors .
Herbicide Precursors: Sulfonylurea and Chloroacetanilide Analogues
Table 2: Herbicidal Compounds Derived from Acetamide Intermediates
Key Observations :
- Sulfonylurea Herbicides : Derivatives of the target compound (e.g., pyrazosulfuron-ethyl) share the 4,6-dimethoxypyrimidin-2-yl group, which is critical for ALS inhibition. However, sulfonylureas incorporate a sulfonylurea bridge (-SO₂NHCO-) instead of a chloroacetamide group, broadening their weed-control spectrum .
- Chloroacetanilides : Compounds like acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) lack the pyrimidine ring but retain the chloroacetamide motif. They target very-long-chain fatty acid (VLCFA) synthesis, showing complementary herbicidal activity to sulfonylureas .
Heterocyclic Acetamides with Varied Backbones
Table 3: Comparison with Other Heterocyclic Acetamides
Key Observations :
- Oxadiazole Derivatives : The 1,3,4-oxadiazole ring in 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide introduces electron-withdrawing properties, enhancing stability under acidic conditions compared to pyrimidine-based analogues .
- Planarity and Bioactivity: Crystal structures of pyrimidine- and pyridine-substituted acetamides (e.g., C₁₄H₁₆N₄OS) reveal coplanar non-hydrogen atoms (r.m.s. deviation: 0.039 Å), which may facilitate π-π stacking interactions in biological systems .
Research Findings and Implications
- Synthetic Flexibility : The chloroacetamide group enables diverse functionalization, making the target compound a versatile intermediate for herbicides and pharmaceuticals .
- Resistance Management : Overuse of dimethoxypyrimidine-based herbicides has led to weed resistance, necessitating structural modifications (e.g., hybridizing with chloroacetanilides) to maintain efficacy .
- Crystallography : Structural studies using SHELX software (e.g., SHELXL) highlight the role of molecular planarity in optimizing herbicidal activity .
Biological Activity
2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is an organic compound characterized by its unique structural features, including a chloro group and a pyrimidine ring substituted with methoxy groups. This compound has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClN₃O₃, with a molecular weight of 231.64 g/mol. The presence of the chloro group allows for various chemical reactions, including nucleophilic substitutions and hydrolysis under different conditions. The methoxy groups at positions 4 and 6 of the pyrimidine ring contribute to the compound's reactivity and biological interactions.
Structural Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | Different aromatic substitution |
| 2-Cyano-N-(2,6-dimethoxypyrimidin-4-yl)acetamide | C₉H₁₀N₄O | Contains a cyano group instead of chloro |
| 4-Amino-3,6-dichloropyridine-2-carboxylic acid | C₇H₈Cl₂N₂O₂ | Different functional groups affecting activity |
The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially influencing its biological activity.
Research indicates that compounds with acetamide moieties often exhibit significant biological activities. The mechanism of action for this compound may involve interactions with specific biological targets through binding affinity studies. Techniques such as molecular docking are employed to elucidate these interactions.
Pharmacological Studies
- Antiviral Activity : A study focused on derivatives of acetamides demonstrated their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. Compounds were evaluated for their inhibitory effects on HIV replication in cell cultures, showing activity in the lower micromolar range (1.25–20.83 μM) .
- Analgesic Activity : In vivo models have been utilized to assess the analgesic properties of related acetamide derivatives. The docking studies indicated potential binding to cyclooxygenase enzymes (COX-1 and COX-2), suggesting that these compounds could serve as effective analgesics .
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Preliminary tests indicate favorable cytotoxicity profiles, supporting further investigations into its efficacy against various pathogens .
Study on HIV-1 Inhibition
A series of N-aryl-2-arylthioacetamides were synthesized and tested for their ability to inhibit HIV-1 replication. The study revealed that structural modifications significantly affected biological activity, highlighting the importance of specific functional groups in enhancing antiviral efficacy .
Analgesic Evaluation
A recent investigation into the analgesic effects of synthesized derivatives demonstrated significant pain relief comparable to standard analgesics like diclofenac sodium. The study utilized both docking studies and in vivo models to confirm the efficacy of these compounds .
Q & A
Q. What analytical workflows confirm purity in the presence of synthetic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
